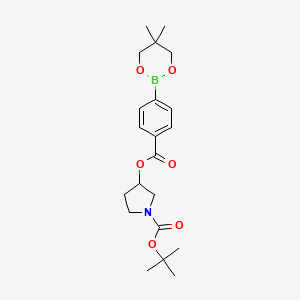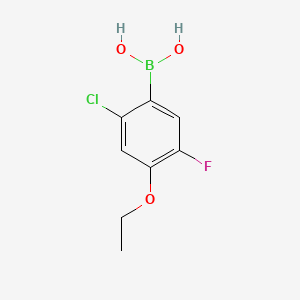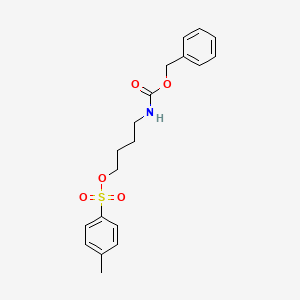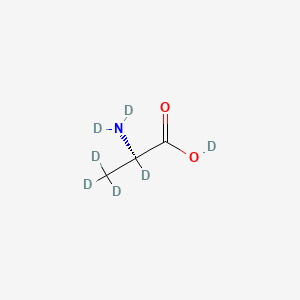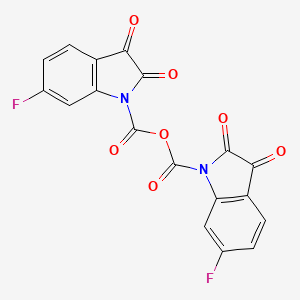
6-Fluoro isatinic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro isatinic anhydride can be achieved through several methods. One common approach involves the cyclization of anthranilic acids using phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . Another method involves the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts . Additionally, the transformation of phthalic anhydride derivatives through reactions with trimethylsilyl azide can also yield isatoic anhydride derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of phosgene and its analogs, although effective, is often avoided due to their high toxicity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro isatinic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
6-Fluoro isatinic anhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro isatinic anhydride involves its interaction with specific molecular targets and pathways. For example, isatin derivatives are known to inhibit monoamine oxidase enzymes, which play a key role in the catabolism of neuroamines . By inhibiting these enzymes, this compound can increase the levels of neurotransmitters such as dopamine in the brain, potentially offering therapeutic benefits for neurodegenerative diseases .
Comparison with Similar Compounds
Isatin: The parent compound, known for its pharmacological activity and use in synthetic chemistry.
Oxindole: A structurally similar compound with different chemical properties and applications.
Phthalimide: Another related compound used in the synthesis of various nitrogen-containing heterocycles.
Uniqueness: This fluorine substitution can significantly alter the compound’s electronic properties, making it more suitable for specific reactions and applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C18H6F2N2O7 |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
(6-fluoro-2,3-dioxoindole-1-carbonyl) 6-fluoro-2,3-dioxoindole-1-carboxylate |
InChI |
InChI=1S/C18H6F2N2O7/c19-7-1-3-9-11(5-7)21(15(25)13(9)23)17(27)29-18(28)22-12-6-8(20)2-4-10(12)14(24)16(22)26/h1-6H |
InChI Key |
JIYXFJRYDCIXAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N(C(=O)C2=O)C(=O)OC(=O)N3C4=C(C=CC(=C4)F)C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


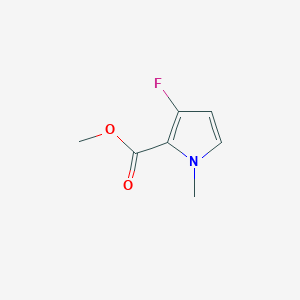
![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)

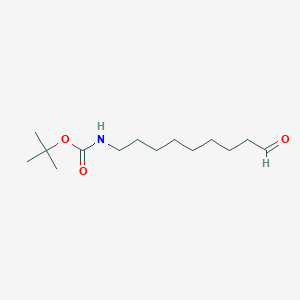
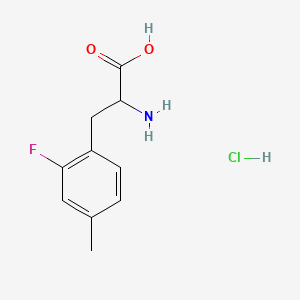
![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)

